2-Chloronicotinic Acid: A Technical Guide to its Chemical Properties, Structure, and Applications
2-Chloronicotinic Acid: A Technical Guide to its Chemical Properties, Structure, and Applications
Abstract: This document provides a comprehensive technical overview of 2-Chloronicotinic acid (CAS No: 2942-59-8), a pivotal intermediate in the pharmaceutical and agrochemical industries.[1][2] It details the compound's chemical structure, physicochemical properties, spectroscopic characteristics, and key synthesis methodologies. Furthermore, this guide outlines its significant applications in the synthesis of various active pharmaceutical ingredients (APIs) and herbicides, along with essential safety and handling protocols. The information is tailored for researchers, chemists, and professionals involved in drug development and chemical synthesis.
Chemical Structure and Identifiers
2-Chloronicotinic acid, systematically named 2-Chloropyridine-3-carboxylic acid, is an aromatic carboxylic acid and a halogenated derivative of nicotinic acid.[3][4][5] Its structure consists of a pyridine (B92270) ring substituted with a chlorine atom at the 2-position and a carboxylic acid group at the 3-position.[6] This arrangement of functional groups makes it a versatile chemical building block for diverse organic syntheses.[1]
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IUPAC Name: 2-Chloropyridine-3-carboxylic acid[5]
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Synonyms: 2-Chloro-3-pyridinecarboxylic acid, Chloronicotinic acid[4][7]
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CAS Number: 2942-59-8[8]
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Molecular Formula: C₆H₄ClNO₂[8]
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EINECS Number: 220-937-0[8]
Figure 1: Chemical Structure of 2-Chloronicotinic acid.
Physicochemical Properties
2-Chloronicotinic acid is typically a white to light cream or light yellow crystalline powder.[6][7][9] It has a faint, pungent odor and is stable under normal temperatures and pressures.[4][6][10]
| Property | Value | Source(s) |
| Appearance | White to light cream/yellow powder/crystal | [4][6][7][9] |
| Melting Point | 176 - 178 °C (with decomposition) | [8][9][11][12] |
| Boiling Point | 316.8 ± 22.0 °C at 760 mmHg | [4][8][11][12] |
| Density | 1.470 - 1.5 g/cm³ (Predicted) | [4][11] |
| pKa | 2.07 ± 0.25 to 2.54 | [4][5][6][8] |
| Water Solubility | Limited / Sparingly soluble / ~3.26 g/L | [6][7][13][14] |
| Solubility | Soluble in DMSO, DMF, NMP; Slightly soluble in Ethyl Acetate, Methanol, Ethanol | [6][7][8][14][15] |
| Storage Temperature | 2 - 8 °C | [4][6][8][12] |
A detailed study on solubility found the highest values in NMP, followed by DMF, ethyl acetate, acetone, and various alcohols, with the lowest solubility in cyclohexane (B81311) and water.[14] The hydrogen bonding capability between the solvent and solute is a primary factor influencing its solubility.[14]
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of 2-Chloronicotinic acid.
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¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the protons on the pyridine ring. The proton at the 4-position would appear as a doublet of doublets, coupling to the protons at positions 5 and 6. The protons at the 5- and 6-positions would also appear as distinct multiplets, with their chemical shifts influenced by the adjacent electron-withdrawing chlorine and carboxylic acid groups. A broad singlet corresponding to the acidic proton of the carboxylic acid group would also be present.[16]
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¹³C NMR: The carbon NMR spectrum should display six distinct signals for the six carbon atoms in the molecule, as there is no molecular symmetry.[3] The carbon of the carboxylic acid group will appear significantly downfield. The other five signals will correspond to the carbons of the pyridine ring.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) at m/z 157, corresponding to the molecular weight of the compound.[17] An isotopic peak (M+2) at m/z 159, with approximately one-third the intensity of the M+ peak, will also be observed due to the natural abundance of the ³⁷Cl isotope.
Synthesis and Reactivity
Several synthetic routes for 2-Chloronicotinic acid have been reported, making it accessible for industrial production.
Common Synthesis Routes:
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From Nicotinic Acid: The most common method involves the oxidation of nicotinic acid to nicotinic acid N-oxide, followed by chlorination.[5][18] The chlorination is typically achieved using reagents like phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅) or an amine like triethylamine.[18][19] This method can achieve high yields of up to 87.5%.[18]
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From 2-Chloro-3-methylpyridine: This route involves the oxidation of the methyl group at the 3-position to a carboxylic acid.[20] One patented method uses ozone in the presence of a catalyst to achieve this transformation in high yield (98%).[21]
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From Acetaldehyde: A more complex, multi-step synthesis starting from basic materials like acetaldehyde, sodium methylate, and methyl formate (B1220265) has also been developed.[20] This method proceeds through several intermediates, including cyclization, chlorination, and hydrolysis steps.[20]
The reactivity of 2-Chloronicotinic acid is centered around its two functional groups. The carboxylic acid can undergo esterification, and the chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various other functional groups.[22]
Experimental Protocols
Example Protocol: Synthesis from Nicotinic Acid N-Oxide
This protocol is based on a common laboratory-scale synthesis method.[4][18][19]
Materials:
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Nicotinic acid N-oxide
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus trichloride (B1173362) (PCl₃) or Triethylamine
-
Water (deionized)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
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Heating mantle and magnetic stirrer
-
Vacuum distillation setup
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer and thermometer, a mixed solution of phosphorus oxychloride and phosphorus trichloride is prepared.[18]
-
Chlorine gas is bubbled through the solution while maintaining the temperature at approximately 60°C.[4][18]
-
After the addition of chlorine is complete, the solution is cooled.[18]
-
Nicotinic acid N-oxide is added in portions to the cooled solution.[4][18]
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The reaction mixture is then heated to 100-105°C and maintained for 1-1.5 hours.[4][18] The reaction is monitored until the mixture becomes transparent.
-
After the reaction is complete, stirring is continued for an additional 30 minutes.[18]
-
Excess phosphorus oxychloride is removed under reduced pressure (vacuum distillation).[4][18]
-
The resulting residue is cooled to room temperature.[18]
-
Water is carefully added to the residue to hydrolyze any remaining acid chlorides and precipitate the product.[18][19]
-
The precipitated solid, 2-Chloronicotinic acid, is collected by filtration, washed with cold water, and dried.
Figure 2: Workflow for the synthesis of 2-Chloronicotinic acid.
Applications in Research and Development
2-Chloronicotinic acid is a crucial intermediate, not an end-product, but its role is vital for producing a range of commercially important molecules.[1][23]
-
Pharmaceuticals: It is a key building block for several APIs.[2][23] It is used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like pranoprofen, mefenamic acid, and niflumic acid.[1][4][15] It also serves as an intermediate in the production of antibacterial and antiviral agents.[2][22]
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Agrochemicals: In agriculture, it is used to produce several potent herbicides.[1] Notable examples include nicosulfuron, diflufenican, and the fungicide boscalid.[1][4][5]
Figure 3: Key application pathways for 2-Chloronicotinic acid.
Safety and Handling
2-Chloronicotinic acid is considered hazardous and requires careful handling.[9]
-
Hazard Identification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][9][24]
-
Precautionary Measures:
-
Engineering Controls: Use only outdoors or in a well-ventilated area.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and tightly sealing safety goggles or face protection.[9][13] For operations that may generate dust, follow OSHA respirator regulations.[9]
-
Handling: Wash hands and any exposed skin thoroughly after handling.[9] Avoid breathing dust and prevent contact with eyes, skin, or clothing.[9][24]
-
-
First Aid:
-
Skin Contact: Wash off with plenty of soap and water.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[9][24]
-
Ingestion: Clean mouth with water and drink plenty of water afterward.[9] Seek medical attention if symptoms occur.[9][25]
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Storage and Stability:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9] Recommended storage is between 2-8°C.[4][8]
-
The compound is stable under normal conditions.[6]
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[9]
-
Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[9][25]
-
References
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